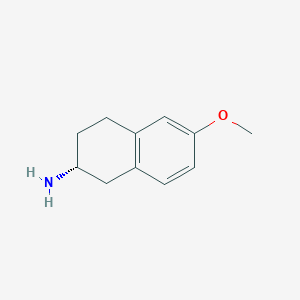

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Related compounds such as (2r,6r)-6-hydroxynorketamine (hnk) have been studied for their effects on protein expression in the hippocampus of depressed mice .

Mode of Action

Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice . These compounds were administered once a day in the morning for 7 days .

Biochemical Pathways

Related compounds like (2r,6r)-hnk have been shown to affect proteins that are involved in long-term potentiation, g13 pathway, platelet activation pathway, and mapk signaling pathway . These proteins mainly have the functions of binding, biocatalysis, and transport, and mainly participate in cellular process, biological regulation process, biological metabolism process, and stress reaction process .

Pharmacokinetics

A related compound, transcon il-2 β/γ, was designed to improve pharmacokinetics by attaching a small methoxy polyethylene glycol (mpeg) moiety in the il-2rα binding site . This technology results in shielding of receptor binding and reduced renal clearance, blocking bioactivity while extending prodrug half-life .

Result of Action

Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice .

Activité Biologique

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- InChIKey : YLIAHWBIDJCDKT-UFBFGSQYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promising cytotoxic effects against several human tumor cell lines.

- Tubulin Polymerization Inhibition : It acts as an inhibitor at the colchicine binding site on tubulin, which is crucial for cancer treatment strategies.

Case Studies and Findings

- Cytotoxicity in Human Tumor Cell Lines :

- A study demonstrated that derivatives of similar structural analogs exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 to 1.7 nM against A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cell lines. This suggests that compounds related to this compound may also exhibit comparable or enhanced activity against these lines .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 6d | A549 | 1.5 |

| 6d | KB | 1.7 |

| 6d | DU145 | Not reported |

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Functional Groups : The methoxy group at position 6 is essential for maintaining activity.

- Tetrahydronaphthalene Core : The rigidity provided by the tetrahydronaphthalene structure contributes to its binding affinity at the colchicine site on tubulin.

Propriétés

IUPAC Name |

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIYUSITZITPW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511280 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177017-68-4 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.